N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide
Description
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a thiophen-2-yl group and at the 2-position with an isobutyramide moiety. The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom, known for its stability and versatility in medicinal chemistry. The thiophene substituent introduces sulfur-containing aromaticity, which can enhance electronic interactions in biological systems.
This compound has garnered attention in drug discovery due to the pharmacological relevance of oxadiazole derivatives, which exhibit antimicrobial, anticancer, and anti-inflammatory activities. Its synthesis typically involves cyclization reactions of thioamide precursors or coupling of preformed oxadiazole intermediates with appropriate acylating agents.
Properties
IUPAC Name |
2-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-6(2)8(14)11-10-13-12-9(15-10)7-4-3-5-16-7/h3-6H,1-2H3,(H,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUAHYBPTPLLKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(O1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene moiety. One common method is the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred.
Chemical Reactions Analysis
Types of Reactions
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes.
Agriculture: It has potential as a fungicide and pesticide due to its bioactive properties.
Mechanism of Action
The mechanism of action of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can inhibit microbial enzymes, leading to antimicrobial effects. In materials science, its electronic properties are exploited in the development of semiconductors.
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
The biological and physicochemical properties of oxadiazole derivatives are highly dependent on substituents. Below is a comparison of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide with analogous compounds:
Key Observations:
- Thiophene vs. Methoxyphenyl: The thiophen-2-yl group in the target compound may confer stronger π-π stacking interactions compared to the 2-methoxyphenyl group, which is electron-rich due to the methoxy substituent. This difference could influence binding affinity in enzyme-targeted therapies.
- Isobutyramide vs.
- Biological Activity: Compounds like N-[(5-substituted-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine demonstrate antitumor activity, suggesting that replacing the isobutyramide group with a thiazole-amine system could shift pharmacological profiles.
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability: Thiophene-containing compounds are sometimes associated with hepatotoxicity due to reactive metabolite formation, whereas methoxyphenyl derivatives may undergo demethylation pathways.
Research Findings and Implications
- Antimicrobial Activity: Oxadiazoles with electron-withdrawing substituents (e.g., nitro groups) often show enhanced activity against Gram-positive bacteria. The thiophene group’s electron-rich nature may instead favor antifungal applications.
- Anticancer Potential: Thiazole-oxadiazole hybrids exhibit cytotoxicity via kinase inhibition, implying that the target compound’s thiophene moiety could modulate similar pathways.
Biological Activity
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide is a compound that belongs to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. The oxadiazole ring system is known for its potential in various therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 236.29 g/mol. Its structure features a thiophene moiety linked to an oxadiazole ring, which is critical for its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, derivatives containing the 1,3,4-oxadiazole nucleus have shown promising results against various cancer cell lines. A study reported that compounds with similar structures exhibited significant cytotoxic effects against MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15 | Apoptosis induction via caspase activation |
| 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine | HeLa | 12 | Cell cycle arrest at G2/M phase |
| 2-(Phenylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide | A549 | 20 | Inhibition of PI3K/Akt signaling pathway |
Anti-inflammatory Activity
The anti-inflammatory properties of oxadiazole derivatives have also been explored. Research indicates that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The inhibition may occur through the blockade of NF-kB signaling pathways.
Table 2: Anti-inflammatory Effects of Oxadiazole Derivatives
| Compound Name | Inflammatory Model | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | LPS-stimulated macrophages | 25 | Inhibition of NF-kB pathway |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole | Carrageenan-induced paw edema | 30 | Decreased production of prostaglandins |
Antimicrobial Activity
In addition to anticancer and anti-inflammatory activities, this compound has demonstrated antimicrobial properties against various bacterial strains. Studies have shown that it exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus.
Table 3: Antimicrobial Activity
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole | Escherichia coli | 64 µg/mL |
Case Studies
A notable case study involved the synthesis and evaluation of several derivatives based on the oxadiazole scaffold. The research focused on their biological activities using in vitro assays. Two compounds were highlighted for their superior binding affinity to cyclin-dependent kinase 2 (CDK2), suggesting their potential as anti-proliferative agents.
Molecular Docking Studies
Molecular docking studies using software such as Glide indicated that this compound binds effectively to CDK2 with a docking score significantly higher than that of standard inhibitors.
Q & A
Q. What are the recommended synthetic routes for N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide, and how can reaction yields be optimized?
A two-step synthesis is commonly employed:
Hydrazide formation : React thiophene-2-carbohydrazide with isobutyryl chloride in ethanol under reflux conditions to form the intermediate hydrazide.
Oxadiazole cyclization : Treat the hydrazide with cyanogen bromide (BrCN) or oxalyl chloride in the presence of a base (e.g., pyridine) to cyclize into the 1,3,4-oxadiazole core .
Optimization tips :
- Use anhydrous solvents and inert atmospheres to minimize side reactions.
- Monitor reaction progress via TLC or HPLC. Recrystallization from ethanol/1,4-dioxane (2:1) improves purity .
- Yields >90% are achievable with stoichiometric control (1:1 molar ratio of reactants) and reflux durations ≤1 hour .
Q. How should researchers characterize the purity and structural integrity of this compound?
A multi-technique approach is essential:
- Spectroscopy :
- Mass spectrometry : ESI-MS ([M+H]⁺) confirms molecular weight (e.g., calculated for C₁₁H₁₂N₃O₂S: 250.07 g/mol).
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Prioritize enzyme inhibition and cytotoxicity assays:
- Lipoxygenase (LOX) inhibition : Measure IC₅₀ using a spectrophotometric assay (λ = 234 nm) with linoleic acid as substrate .
- α-Glucosidase inhibition : Monitor p-nitrophenyl-α-D-glucopyranoside hydrolysis at λ = 405 nm .
- Antiproliferative activity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can computational methods elucidate the mechanism of enzyme inhibition?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into enzyme active sites (e.g., LOX or α-glucosidase). Focus on hydrogen bonding with catalytic residues (e.g., His-391 in LOX) and hydrophobic interactions with the oxadiazole-thiophene motif .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability and conformational changes .
- QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with activity using CoMFA/CoMSIA .
Q. How do structural modifications (e.g., halogenation) impact bioactivity?
Case study : Replacing the isobutyramide group with bromobenzamide (as in compound 26 ) increases antiproliferative activity (IC₅₀ = 0.199 μM vs. 2.1 μM for parent compound) due to enhanced hydrophobic interactions . Methodological approach :
Q. How can crystallography resolve discrepancies in NMR/spectral data?
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., ethanol/dichloromethane). Refine structures using SHELXL to confirm bond lengths (C-N = 1.32 Å) and dihedral angles (thiophene-oxadiazole = 12.5°) .
- Validation : Cross-check experimental data with computational geometry optimization (DFT/B3LYP) .
Q. What strategies address low reproducibility in biological assays?
- Standardize protocols : Use identical cell passage numbers, enzyme batches, and solvent controls (e.g., DMSO ≤0.1%).
- Validate outliers : Re-run assays with independent synthetic batches.
- Control for thiol reactivity : The oxadiazole’s sulfur atom may interact with cysteine residues, leading to false positives; include N-acetylcysteine as a competitive inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
